molecular formula C21H25ClN2O3 B4208491 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride

1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride

Cat. No.: B4208491
M. Wt: 388.9 g/mol
InChI Key: PBYNSGZKQZEZCT-UHFFFAOYSA-N
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Description

1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of organic solvents such as ethanol, DMSO, and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it inhibits mPGES-1, reducing the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride is unique due to its specific structure, which combines a benzimidazole moiety with a methoxyphenyl group.

Properties

IUPAC Name

1-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3.ClH/c1-14-10-18-19(11-15(14)2)23(13-22-18)8-5-9-26-20-7-6-17(16(3)24)12-21(20)25-4;/h6-7,10-13H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYNSGZKQZEZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=C(C=C(C=C3)C(=O)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride

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